molecular formula C16H23N3O2 B3007974 N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034388-50-4

N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B3007974
CAS No.: 2034388-50-4
M. Wt: 289.379
InChI Key: BSBAKXRJZVTACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as CPP or CPP-115, is a synthetic compound that has been studied for its potential applications in the field of neuroscience. CPP-115 is a potent inhibitor of an enzyme called GABA aminotransferase (GABA-AT), which is involved in the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research has shown the utility of cyclopropane and pyridazinone derivatives in synthetic chemistry, highlighting their roles in generating pharmacologically active compounds through processes like cycloaddition and nucleophilic ring-opening reactions. These methods may offer pathways for synthesizing or modifying compounds similar to N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide for various applications, including the development of new materials or pharmaceuticals (Johnston et al., 2008); (Sathishkannan et al., 2017).

Properties

IUPAC Name

N-cyclohexyl-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11(16(21)17-13-5-3-2-4-6-13)19-15(20)10-9-14(18-19)12-7-8-12/h9-13H,2-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBAKXRJZVTACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC1)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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